molecular formula C20H16F3N3O3S B2419789 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 899759-33-2

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2419789
CAS No.: 899759-33-2
M. Wt: 435.42
InChI Key: ZMVNEPPHRFFINQ-UHFFFAOYSA-N
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Description

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c1-29-16-9-5-4-8-15(16)26-11-10-24-18(19(26)28)30-12-17(27)25-14-7-3-2-6-13(14)20(21,22)23/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVNEPPHRFFINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C21H21N3O5S
  • Molecular Weight: 427.5 g/mol
  • CAS Number: 900007-20-7

The structure includes a dihydropyrazinyl core, a methoxyphenyl group, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects:

  • Anticancer Activity
    • In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism involves the inhibition of specific enzymes related to cancer progression .
  • Enzyme Inhibition
    • The compound has demonstrated moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory responses. For instance, compounds similar to this have shown IC50 values indicating their effectiveness in inhibiting COX-2 and LOX activities .
  • Cholinesterase Inhibition
    • It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing promising results in modulating cholinergic activity, which is relevant for neurodegenerative conditions .

The biological mechanisms through which this compound exerts its effects include:

  • Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target enzymes through hydrogen bonding and halogen interactions .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Data Tables

Biological Activity Target IC50 Value
CytotoxicityMCF-7 Cell LineNot specified
COX-2 InhibitionCOX EnzymeModerate
LOX InhibitionLOX EnzymesModerate
AChE InhibitionAcetylcholinesterase19.2 μM
BChE InhibitionButyrylcholinesterase13.2 μM

Case Studies

  • In Vitro Studies on Cancer Cell Lines : Research indicated that derivatives of this compound showed significant cytotoxicity against MCF-7 cells, suggesting potential as an anticancer agent .
  • Inflammation Models : Studies demonstrated that the compound could reduce inflammation markers in animal models when tested for COX and LOX inhibition .
  • Neuroprotective Effects : Some derivatives indicated potential neuroprotective effects by modulating cholinesterase activity, which could be beneficial for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide with morpholine and sulfur to form a thiol intermediate, followed by coupling with a pyrazinone derivative (e.g., 4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazine). Hydrazine hydrate is often used to stabilize intermediates . Characterization typically employs IR, 1^1H/13^13C NMR, and ESI-MS to confirm structure and purity.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazinone-thioacetamide derivatives (e.g., single-crystal studies resolving bond lengths and angles) . Complementary techniques like 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) are used to resolve ambiguities in regiochemistry or stereochemistry.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound’s conformation?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). To address this:

  • Perform variable-temperature NMR to assess conformational flexibility .
  • Compare DFT-optimized structures (using software like Gaussian) with X-ray crystallography data to identify dominant conformers .
  • Use NOESY/ROESY NMR to detect spatial proximities in solution .

Q. What strategies optimize the yield of the thioether linkage during synthesis?

  • Methodological Answer : Key factors include:

  • Reagent selection : Use sulfurizing agents like Lawesson’s reagent or P2_2S5_5 to enhance thiolation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of sulfur intermediates .
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., disulfide formation) while maintaining reactivity .

Q. How do substituents on the pyrazinone and phenyl rings influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • 2-Methoxyphenyl group : Enhances lipophilicity and π-π stacking with target proteins, as seen in antimicrobial analogs .
  • Trifluoromethylphenyl moiety : Improves metabolic stability and binding affinity via hydrophobic interactions .
  • Experimental validation : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) and assay against relevant biological targets (e.g., enzyme inhibition or microbial growth assays) .

Data-Driven Research Challenges

Q. What analytical methods are critical for detecting degradation products under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitors hydrolytic cleavage of the thioether or acetamide bonds in simulated biological fluids (e.g., pH 7.4 buffer) .
  • Stability studies : Accelerated degradation under heat/light exposure with HPLC tracking to identify labile sites .
  • Isotopic labeling : Use 34^{34}S or 13^{13}C-labeled analogs to trace metabolic pathways in vitro .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use liposomes or polymeric micelles to improve bioavailability, as demonstrated for related thioacetamide derivatives .
  • Co-solvent systems : Employ DMSO-water or cyclodextrin complexes for in vitro assays without precipitation .

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